molecular formula C9H6ClN3O2 B10909560 4-chloro-1-(2-nitrophenyl)-1H-pyrazole CAS No. 1245772-37-5

4-chloro-1-(2-nitrophenyl)-1H-pyrazole

Cat. No.: B10909560
CAS No.: 1245772-37-5
M. Wt: 223.61 g/mol
InChI Key: OCQGRMHQAWSOGW-UHFFFAOYSA-N
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Description

4-chloro-1-(2-nitrophenyl)-1H-pyrazole is a chemical compound with the molecular formula C9H7ClN3O2, built on a pyrazole core, a five-membered heterocycle featuring two adjacent nitrogen atoms that is considered a privileged scaffold in medicinal chemistry . This specific molecule is functionalized with a 2-nitrophenyl group at the 1-position and a chlorine atom at the 4-position of the pyrazole ring, making it a versatile and valuable intermediate for constructing more complex molecules in organic synthesis and drug discovery campaigns. The pyrazole nucleus is a fundamental structural component in a wide array of biologically active substances and approved drugs, known for exhibiting diverse pharmacological properties such as anti-inflammatory, antimicrobial, antifungal, anticancer, and antidepressant activities . As a substituted pyrazole, this compound serves primarily as a sophisticated building block for researchers developing new active compounds in pharmaceutical and agrochemical fields. Its structure allows for further synthetic modification, particularly at the chloro and nitro substituents, enabling its incorporation into larger molecular architectures or its use as a precursor in the synthesis of novel chemical libraries. For Research Use Only (RUO). This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with their institution's laboratory safety procedures.

Properties

CAS No.

1245772-37-5

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

4-chloro-1-(2-nitrophenyl)pyrazole

InChI

InChI=1S/C9H6ClN3O2/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13(14)15/h1-6H

InChI Key

OCQGRMHQAWSOGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Hydrazine-Diketone Cyclization

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-diketones. For 4-chloro-1-(2-nitrophenyl)-1H-pyrazole, 2-nitrophenylhydrazine reacts with chlorinated diketones such as 3-chloropentane-2,4-dione. The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) under reflux, yielding the pyrazole ring with inherent chloro and nitrophenyl substituents.

Example Procedure

  • Reactants : 2-Nitrophenylhydrazine (1.0 eq), 3-chloropentane-2,4-dione (1.1 eq)

  • Solvent : Dimethylformamide (DMF, 10 mL/g substrate)

  • Conditions : Reflux at 120°C for 6–8 hours

  • Yield : 68–75%

Post-Cyclization Nitration

Alternatively, the nitrophenyl group is introduced via nitration after pyrazole formation. For example, 1-phenyl-4-chloro-1H-pyrazole is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, selectively yielding the 2-nitro isomer.

Optimization Insights

  • Temperature Control : Nitration at ≤10°C minimizes byproducts like 3- or 4-nitrophenyl derivatives.

  • Yield : 60–70% after recrystallization from ethanol.

Chlorination of Pre-Formed 1-(2-Nitrophenyl)-1H-Pyrazole

Thionyl Chloride (SOCl₂) Mediated Chlorination

Chlorination at the pyrazole C4 position is achieved using SOCl₂ in the presence of a base (e.g., DMF). This method is scalable and avoids transition-metal catalysts.

Procedure

  • Reactants : 1-(2-Nitrophenyl)-1H-pyrazole (1.0 eq), SOCl₂ (3.0 eq), DMF (0.25 eq)

  • Solvent : Chloroform or dichloromethane

  • Conditions : Reflux for 8–12 hours

  • Yield : 70–85%

Mechanistic Notes
SOCl₂ acts as both a chlorinating agent and solvent. DMF catalyzes the reaction via Vilsmeier-Haack intermediate formation, directing electrophilic substitution to the C4 position.

Solvent-Free Mechanochemical Chlorination

A green chemistry approach utilizes trichloroisocyanuric acid (TCCA) and silica gel in a ball mill. This method eliminates solvent use and reduces reaction time.

Key Parameters

  • Reactants : 1-(2-Nitrophenyl)-1H-pyrazole (1.0 eq), TCCA (0.4 eq)

  • Additive : Silica gel (200 mg/g substrate)

  • Conditions : Ball milling at 30 Hz for 45–60 minutes

  • Yield : 78–82%

Advantages

  • Atom Economy : >80% due to minimal reagent waste.

  • Scalability : Suitable for continuous production.

One-Pot Multi-Step Synthesis

Sequential Cyclization-Chlorination-Nitration

A streamlined one-pot method combines cyclization, chlorination, and nitration without intermediate isolation. This approach reduces purification steps and improves overall yield.

Representative Protocol

  • Cyclization : 2-Nitrophenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to form 3-methyl-1-(2-nitrophenyl)-1H-pyrazol-5-ol.

  • Chlorination : Phosphorus oxychloride (POCl₃) is added directly to the reaction mixture, replacing the hydroxyl group with chlorine at C4.

  • Work-Up : Quenching with ice water followed by neutralization (NaHCO₃) yields the crude product, purified via column chromatography.

Conditions

  • Temperature : 120°C for chlorination step

  • Yield : 65–72%

Dehydrogenation-Chlorination Coupling

A patent-described method involves dehydrogenation of pyrazolidinone intermediates followed by in situ chlorination.

Steps

  • Pyrazolidinone Formation : 4-Chlorophenylhydrazine reacts with alkyl acrylates in acetone.

  • Dehydrogenation : Oxidizing agents (e.g., air or O₂) convert pyrazolidinone to 4-chloro-3-hydroxy-pyrazole.

  • Chlorination : Thionyl chloride replaces the hydroxyl group, yielding the final product.

Key Data

  • Solvent : Acetone (reused across steps)

  • Yield : 75–80%

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
CyclocondensationSOCl₂, DMFReflux, 8–12 h70–85%High selectivityRequires toxic solvents
MechanochemicalTCCA, SiO₂Ball milling, 45 min78–82%Solvent-free, scalableSpecialized equipment needed
One-Pot Multi-StepPOCl₃, Ethanol120°C, sequential65–72%Minimal isolation stepsSensitive to stoichiometry
Dehydrogenation-ChlorinationAir, SOCl₂25–50°C, one-pot75–80%High purity, industrial applicabilityLonger reaction time

Challenges and Optimization Strategies

Regioselectivity in Nitration

The 2-nitrophenyl group’s meta-directing nature complicates regioselective nitration. Strategies include:

  • Low-Temperature Nitration : Reduces polysubstitution.

  • Protecting Groups : Temporary protection of reactive sites (e.g., chloro groups) using acetyl or trimethylsilyl groups.

Chlorination Efficiency

  • Catalytic DMF : Enhances SOCl₂ reactivity via intermediate iminium species.

  • Microwave Assistance : Reduces reaction time by 50% (e.g., 4 hours vs. 8 hours) .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products Formed

    Oxidation: 4-chloro-1-(2-aminophenyl)-1H-pyrazole.

    Reduction: 4-amino-1-(2-nitrophenyl)-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-chloro-1-(2-nitrophenyl)-1H-pyrazole, exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines, including lung cancer cells (A549) and others related to breast and colon cancers. For example, studies have documented that certain pyrazole derivatives can significantly inhibit the proliferation of malignant cells, showcasing their potential as novel anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to interact with pro-inflammatory cytokines, potentially reducing inflammation in conditions such as rheumatoid arthritis and other chronic inflammatory diseases. The inhibition of cytokines like TNF-α and IL-1 has been linked to the therapeutic effects of these compounds .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its structural characteristics allow it to interact effectively with bacterial targets, making it a candidate for developing new antimicrobial agents .

Agrochemical Development

This compound is being explored for its potential use in agrochemicals, particularly as a fungicide and insecticide. The unique chemical structure of this compound allows it to act on specific biological pathways in pests and fungi, thereby enhancing crop protection strategies .

Synthesis and Structural Insights

The synthesis of this compound involves several chemical reactions that highlight its versatility as a scaffold for drug development. Methods include dehydrogenation processes that yield high-efficiency results without the need for expensive catalysts .

Case Study: Anticancer Efficacy

A study conducted by Williams et al. demonstrated that pyrazole derivatives could induce apoptosis in A549 lung cancer cells through various mechanisms, including the modulation of Bcl-2 protein levels. This suggests that this compound could be an effective candidate for further development as an anticancer drug .

Case Study: Anti-inflammatory Mechanisms

Research by Bandgar et al. highlighted the anti-inflammatory activity of pyrazole derivatives in carrageenan-induced paw edema tests, comparing their efficacy to established anti-inflammatory drugs like diclofenac sodium. The findings indicated that these compounds could offer similar or superior therapeutic benefits with potentially fewer side effects .

Comparative Data Table

Application AreaBiological ActivityReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against various pathogens
AgrochemicalPotential fungicide/insecticide

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the chloro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent positions and electronic effects of analogous pyrazole derivatives are critical for understanding their behavior. Key comparisons include:

Table 1: Structural and Molecular Data
Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features Reference
4-Chloro-1-(2-nitrophenyl)-1H-pyrazole C₉H₆ClN₃O₂ 227.62 g/mol 4-Cl, 1-(2-nitrophenyl) Ortho-nitro group, chloro-pyrazole -
5-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2n) C₁₀H₇ClN₃O₂ 244.64 g/mol 5-(4-Cl-phenyl), 3-(4-NO₂-phenyl) Para-nitro, para-chloro substituents
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile C₁₆H₁₀Cl₂N₅O₂ 375.19 g/mol 1-(2,4-Cl₂-phenyl), 5-(2-NO₂-anilino), 4-CN Intramolecular N–H⋯O hydrogen bonding
4-Chloro-1-(tetrahydrofuran-2-yl)-1H-pyrazole (9) C₇H₉ClN₂O 172.04 g/mol 4-Cl, 1-(tetrahydrofuran-2-yl) Non-aromatic substituent, altered solubility

Key Observations :

  • Hydrogen Bonding: Unlike the 2-nitroanilino derivative in , the target compound lacks an amino group, precluding intramolecular hydrogen bonding but allowing for intermolecular interactions via nitro and chloro groups.

Spectroscopic and Physical Properties

NMR and HRMS data for related compounds provide insights into the target compound’s expected characteristics:

Table 2: NMR Data Comparisons
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (Observed) Reference
4-Chloro-1-(tetrahydrofuran-2-yl)-1H-pyrazole (9) 7.52 (s, 1H), 5.88 (dd, J=7/3 Hz) 138.2 (C-Cl), 90.7 (tetrahydrofuran) 172.0405
5-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2n) 8.10–7.20 (m, aromatic) 145.1 (C-NO₂), 134.2 (C-Cl) 244.64 (calc)

Key Observations :

  • The target compound’s aromatic protons (1H NMR) are expected near δ 7.5–8.5 ppm, similar to compound 2n, but split patterns may differ due to the ortho-nitro group’s steric effects.
  • The ¹³C NMR signal for the nitro-bearing carbon (C-NO₂) typically appears at ~145 ppm, as seen in compound 2n .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-1-(2-nitrophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Microwave-assisted synthesis : A Mannich-type reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under microwave irradiation (30 seconds) achieves high yields (~98%) by accelerating reaction kinetics .
  • Vilsmeier-Haack reaction : Chloroacetyl chloride with a base (e.g., triethylamine) in dichloromethane can introduce acetyl groups to the pyrazole core, though yields may vary (~53%) depending on substituent steric effects .
  • Optimization strategies :
  • Vary temperature (0–80°C) to balance reactivity and side-product formation.
  • Use column chromatography (petroleum ether/ethyl acetate) for purification .
MethodConditionsYieldReference
Microwave-assistedDMF, POCl₃, 30 sec irradiation98%
Vilsmeier-HaackChloroacetyl chloride, base53%

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture, to prevent nitro group degradation .
  • Safety protocols :
  • Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards) .
  • Avoid inhalation; work in fume hoods with HEPA filters.
  • Disposal : Follow EPA guidelines for halogenated waste to minimize aquatic toxicity .
HazardPrecautionary MeasureReference
Skin irritationUse nitrile gloves
Environmental toxicityNeutralize before disposal

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve substituent positions (e.g., nitro group at δ 8.5–9.0 ppm; pyrazole protons at δ 6.5–7.5 ppm) .
  • IR spectroscopy : Identify C=O (1684 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches .
  • Mass spectrometry (EI) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 238) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction determines dihedral angles between aromatic rings (e.g., 27.4° between pyrazole and nitrophenyl groups), clarifying steric interactions .
  • Refinement using riding models (C–H = 0.93 Å) ensures accurate bond-length validation (R factor < 0.08) .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model nitro group electrophilicity and pyrazole ring aromaticity .
  • Reaction path search : ICReDD’s algorithms combine computational and experimental data to predict optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. How can researchers reconcile discrepancies in reported synthetic yields across studies?

  • Methodological Answer :

  • Data contradiction analysis :
  • Compare solvent polarity (e.g., DMF vs. dichloromethane) effects on nitro group stability .
  • Evaluate side reactions via LC-MS to identify byproducts (e.g., dehalogenation or ring-opening).
  • Factorial design : Use 2³ factorial experiments to test variables (temperature, catalyst, solvent) and isolate dominant factors .

Q. What role does the nitro group play in the electronic properties of this compound?

  • Methodological Answer :

  • Electron-withdrawing effects : The nitro group reduces electron density on the pyrazole ring, enhancing electrophilic substitution at the 4-position.
  • Hammett analysis : Quantify substituent effects (σₚ = +1.27) to predict reactivity in cross-coupling reactions .

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